Product packaging for 4-methoxy-3-methyl-1H-indole(Cat. No.:)

4-methoxy-3-methyl-1H-indole

Cat. No.: B12097921
M. Wt: 161.20 g/mol
InChI Key: NJZDYKVANXVWHI-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-1H-indole is a substituted indole derivative of significant interest in organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug design due to its presence in numerous bioactive molecules and natural products . It serves as a key intermediate for the exploration of novel chemical space, particularly in the development of compounds with potential anticancer, antiviral, anti-inflammatory, and antimicrobial activities . Researchers value this specific substitution pattern—methoxy at the 4-position and methyl at the 3-position—for studying structure-activity relationships (SAR) and for further functionalization to create libraries of indole-based molecules . The compound's mechanism of action in research settings is often linked to its ability to interact with biological macromolecules, making it a valuable precursor for developing inhibitors that target various enzymes and receptors involved in disease pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B12097921 4-methoxy-3-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11-8-4-3-5-9(12-2)10(7)8/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZDYKVANXVWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy 3 Methyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

Classical methods for indole synthesis have long been the foundation for creating a diverse array of indole derivatives. rsc.org These established reactions, including the Fischer, Bischler-Möhl, and Hemetsberger syntheses, have been adapted to produce methoxy-activated indoles. chim.it

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgbhu.ac.in The reaction involves the cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound, under acidic conditions. bhu.ac.in

While broadly applicable, the synthesis of 4-methoxy-3-methyl-1H-indole via the Fischer route requires careful selection of starting materials. The process would typically involve the reaction of (4-methoxyphenyl)hydrazine (B1593770) with propanal or acetone. The choice of the carbonyl component is crucial for introducing the methyl group at the 3-position. The reaction of the corresponding hydrazone is then subjected to acid-catalyzed cyclization. bhu.ac.in

It is important to note that the presence of substituents on the phenylhydrazine (B124118) ring, such as a methoxy (B1213986) group, can influence the cyclization step. nih.gov In some cases, the reaction of methoxy-substituted phenylhydrazones can lead to the formation of abnormal products alongside the expected indole. nih.gov For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl in ethanol (B145695) was found to yield an abnormal chlorinated product as the major product. nih.gov

Starting MaterialsReagentsProductYield
(4-methoxyphenyl)hydrazine, PropanalAcid catalyst (e.g., HCl, ZnCl₂)This compoundModerate to High
(2-methoxyphenyl)hydrazine, Ethyl pyruvateHCl/EtOHEthyl 6-chloroindole-2-carboxylate (abnormal)Major product
(2-methoxyphenyl)hydrazine, Ethyl pyruvateHCl/EtOHEthyl 7-methoxyindole-2-carboxylate (normal)Minor product

This table illustrates potential starting materials for the Fischer indole synthesis to obtain this compound and highlights the potential for side reactions with substituted phenylhydrazines.

Bischler-Möhl Indole Synthesis Strategies

The Bischler-Möhl indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) in the presence of an acid catalyst. core.ac.uk The utility of this method has historically been somewhat limited by the accessibility of the required α-haloketones. core.ac.uk

For the synthesis of this compound, this approach would necessitate the reaction of 4-methoxyaniline with a suitable 3-carbon α-haloketone, such as 1-chloro-2-propanone. The reaction proceeds through an α-aminoketone intermediate which then undergoes cyclization and dehydration to form the indole ring.

Modern variations of the Bischler-Möhl synthesis aim to circumvent the need for pre-formed α-haloketones. For instance, a Bischler-type synthesis has been developed for the preparation of 2,3-disubstituted indoles based on the intermolecular addition of anilines to terminal alkynes, a process that is efficiently catalyzed and avoids the use of halogens. core.ac.uk

Hemetsberger Indole Synthesis Applications

The Hemetsberger indole synthesis, also known as the Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org This method is known for producing good yields, often exceeding 70%. wikipedia.org However, its application can be hampered by the instability and challenging synthesis of the azido (B1232118) starting materials. wikipedia.org

To synthesize a derivative of this compound using this method, one would start with an appropriately substituted aryl aldehyde, such as 4-methoxybenzaldehyde. This would be condensed with an α-azidoacetate to form the required α-azidocinnamate ester. Thermal decomposition of this intermediate would then lead to the formation of the corresponding indole-2-carboxylate. researchgate.net While this method directly yields an indole-2-carboxylate, subsequent chemical modifications would be necessary to arrive at this compound.

Modern Catalytic Synthetic Routes

In recent years, modern catalytic methods have emerged as powerful alternatives to classical syntheses, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance. openmedicinalchemistryjournal.com Palladium-catalyzed reactions, in particular, have proven to be highly versatile for the construction of the indole core. wikipedia.org

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium-catalyzed reactions have been successfully employed for the synthesis of substituted indoles. One notable approach involves the palladium-catalyzed nucleomethylation of alkynes, which allows for the simultaneous construction of the heteroaromatic ring and the introduction of a methyl group. semanticscholar.org This strategy has been used to synthesize 3-methylindoles in moderate to excellent yields. semanticscholar.org For example, the reaction of a 2-alkynylanilide with a methylating agent in the presence of a palladium catalyst can directly afford the 3-methylindole (B30407) product. semanticscholar.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. semanticscholar.org

A specific example is the synthesis of 5-methoxy-3-methylindole, which was achieved in 96% yield using this methodology. semanticscholar.org This highlights the efficiency of this palladium-catalyzed approach for preparing methoxy-substituted 3-methylindoles.

SubstrateCatalyst SystemProductYield
2-AlkynylanilidePd(TFA)₂, xantphos, K₃PO₄3-Methylindole95%
2-Alkynylanilide with 5-methoxy groupPd(TFA)₂, xantphos, K₃PO₄5-Methoxy-3-methylindole96%
2-Alkynylanilide with 5-chloro groupPd(TFA)₂, xantphos, K₃PO₄5-Chloro-3-methylindole50%

This table showcases the effectiveness of palladium-catalyzed nucleomethylation for the synthesis of various substituted 3-methylindoles. semanticscholar.org

Another powerful palladium-catalyzed method is the reductive cyclization of β-nitrostyrenes. While this typically yields 2-substituted or 2,3-unsubstituted indoles, modifications could potentially allow for the synthesis of 3-methyl derivatives. mdpi.comorgsyn.org

Larock Heteroannulation Studies

The Larock heteroannulation is a highly versatile palladium-catalyzed reaction that synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.org This method is particularly powerful for the synthesis of ring-A substituted indole derivatives and has been employed for the regiospecific synthesis of methoxy-substituted indole alkaloids. nih.govnih.gov

The synthesis of 4-methoxyindole (B31235) derivatives via the Larock heteroannulation presents a specific challenge due to steric interactions. The presence of a methoxy group at the ortho position of the aniline derivative creates significant steric hindrance, which can affect the regioselectivity of the alkyne insertion. nih.gov Despite this challenge, the Larock heteroannulation has been successfully used to prepare 4-methoxytryptophan, a key intermediate for the synthesis of several complex indole alkaloids. nih.govamanote.com The use of a bulky silyl-substituted internal alkyne is often employed to control the regioselectivity of the reaction. nih.gov

The reaction typically involves an o-iodoaniline derivative, an alkyne, a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org The choice of protecting group on the aniline nitrogen can significantly impact the reaction yield, with N-Boc protected anilines often providing better results than the unprotected aniline. nih.gov

Aniline DerivativeAlkyneCatalyst SystemProduct
o-IodoanilineDisubstituted alkynePd(OAc)₂, PPh₃, Na₂CO₃, LiCl2,3-Disubstituted indole
N-Boc-4-methoxy-2-iodoanilineSilyl-substituted alkynePd(OAc)₂, PPh₃, K₂CO₃4-Methoxyindole derivative

This table provides a general overview of the components used in the Larock heteroannulation for the synthesis of substituted indoles.

Mori-Ban-Hegedus Indole Synthesis Investigations

The Mori-Ban-Hegedus indole synthesis has been a valuable tool for the construction of the this compound core. nih.govresearchgate.net This palladium-catalyzed cyclization of ortho-alkenyl anilines provides a direct route to the indole nucleus. nih.govmit.edu

In one investigation, the synthesis of 4-methoxy-3-methylindole (11) was explored as a key intermediate for the total synthesis of 9-methoxy substituted indole alkaloids. nih.gov The strategy involved the Mori-Ban-Hegedus indole synthesis to form the indole ring, which could then undergo further functionalization. nih.gov The starting material, an N-Boc protected aryl iodide, was subjected to allylic alkylation followed by the Mori-Ban-Hegedus indole synthesis. This reaction yielded a mixture of the desired 3-methylindole (11) and the corresponding 3-methylindoline (B1585221) (12). nih.gov The formation of the indoline (B122111) was attributed to the isomerization of the initially formed 3-methyleneindoline under the reaction conditions. nih.govrsc.org

To suppress this isomerization, modifications to the reaction conditions were investigated. It was found that changing the base from potassium carbonate to silver carbonate allowed the reaction to proceed at ambient temperature, favoring the formation of the 3-methyleneindoline, which could be subsequently converted to the desired 3-methylindole. rsc.org

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition (Click Chemistry)

Copper(I)-catalyzed 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has emerged as a powerful method for the synthesis of complex molecules, including indole derivatives. researchgate.netrsc.orgrsc.org This reaction typically involves the cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole ring. researchgate.netrsc.org While not a direct method for the synthesis of the this compound core itself, it is employed to append triazole moieties to the indole scaffold, leading to novel derivatives with potential biological activity. researchgate.net The reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. researchgate.netrsc.org

For instance, a one-pot, three-component reaction between an in-situ generated alkyne, an azide, and an indole derivative can be catalyzed by Cu(I) to afford 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivatives in good to excellent yields. researchgate.net This approach highlights the utility of click chemistry in the diversification of the indole scaffold. researchgate.netnih.gov

Other Transition Metal-Mediated Transformations

Beyond the Mori-Ban-Hegedus synthesis, other transition metal-mediated reactions have been instrumental in the synthesis of substituted indoles. mdpi.com Palladium, rhodium, and ruthenium catalysts have all been employed to facilitate various cyclization and cross-coupling reactions. mdpi.comacs.orgacs.org

Palladium-catalyzed cyclization of o-alkynylanilines in an aqueous micellar medium has been shown to be an effective method for the synthesis of 2-substituted indoles. mdpi.com For example, the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole was achieved in good yield through this method. mdpi.com

Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides offers another route to 3-substituted indoles. acs.org This reaction can proceed through a 1,2-carbon migration, leading to the desired 3-substituted indole, although in some cases, a mixture of 2- and 3-substituted products may be obtained. For a substrate bearing a 4-methoxy group, the reaction was reported to be sluggish, yielding a mixture of the 2- and 3-substituted indole products. acs.org

Furthermore, post-Ugi transformations mediated by transition metals like palladium and copper have been utilized to construct diverse heterocyclic scaffolds from indole-containing Ugi adducts. rsc.org These reactions include intramolecular arylations and amidations. rsc.org

Regio- and Stereoselective Synthesis of Substituted Indoles

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex indole derivatives. nih.govacs.org Various strategies have been developed to achieve this control, often relying on the specific choice of reagents, catalysts, and reaction conditions.

In the context of the Mori-Ban-Hegedus synthesis of 4-methoxy-3-methylindole, regioselective bromination of the corresponding indoline derivative was found to be more efficient than bromination of the indole itself. nih.gov This highlights how the choice of substrate can influence the regiochemical outcome of a reaction.

Diels-Alder reactions of 3-vinylindoles have been employed for the regio- and stereoselective synthesis of tetrahydrocarbazoles, which can be further dehydrogenated to carbazoles. tandfonline.com These reactions, often carried out under microwave conditions, provide a direct route to complex, fused indole systems. tandfonline.com

Furthermore, 1,3-dipolar cycloaddition reactions have been used to synthesize highly substituted and stereochemically complex spirooxindoles. acs.orgnih.govmdpi.com These reactions, often proceeding in a highly regio- and diastereoselective manner, allow for the construction of multiple stereocenters in a single step. acs.orgnih.gov

Multicomponent Reactions in Indole Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govnih.gov This approach is highly atom-economical and efficient. nih.gov Several MCRs have been developed for the synthesis of substituted indoles and their derivatives. rsc.org

One example is the one-pot, three-component coupling of a substituted benzaldehyde, N-methylaniline, and an indole using a ytterbium triflate-silica gel catalyst to produce 3-substituted indoles. chapman.edu Another MCR involves the reaction of indoles, 2-methoxybenzaldehydes, and β-dicarbonyl compounds to synthesize 9-(1H-indol-3-yl)xanthen-4-(9H)-ones. rsc.org

A three-component 1,3-dipolar cycloaddition of isatins, 3-(2-nitrovinyl)-indoles, and other components has been used to access functionalized spirooxindoles. mdpi.com Additionally, a one-pot approach for the synthesis of furan-2(5H)-one derivatives containing indole fragments has been developed through a telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired indole product. chapman.edunih.gov This often involves screening various catalysts, solvents, temperatures, and reaction times.

In the synthesis of 3-substituted indoles via a one-pot condensation, various catalysts were screened, with Yb(OTf)₃-SiO₂ being identified as the most effective, providing the highest yield of the desired product. chapman.edu The reaction was also optimized with respect to the solvent and catalyst loading. chapman.edu

Table 1: Optimization of Catalyst Conditions for a One-Pot Synthesis of a 3-Substituted Indole Derivative. chapman.edu

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
Yb(OTf)₃10645
Silica Gel-820
Yb(OTf)₃-SiO₂52.588
Ce(OTf)₃-SiO₂5382
Cu(OTf)₂-SiO₂53.575

For a general and scalable synthesis of polysubstituted indoles, optimization of the reaction temperature and catalyst loading was performed. nih.gov It was found that conducting the reaction at 0 °C to room temperature with a specific catalyst concentration significantly improved the yield. nih.gov

Table 2: Optimization of Reaction Conditions for a Polysubstituted Indole Synthesis. nih.gov

EntryDBACO (mol%)TemperatureTimeYield (%)
110RT1 h68
2100 °C to RT1 h83
310 °C to RTOvernight75

Scalability and Process Development Considerations for Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of factors such as cost-effectiveness, safety, and environmental impact. google.com For the synthesis of this compound and its derivatives, developing a scalable and robust process is essential for potential pharmaceutical applications. acs.orgresearchgate.net

A general and scalable synthesis of polysubstituted indoles has been reported, highlighting the potential for large-scale production. nih.gov Similarly, a scalable route to an indole-containing pharmaceutical agent has been developed, emphasizing the importance of efficient and stereoselective methods. acs.org The use of continuous-flow reactors is also being explored for the industrial synthesis of indoles, as this technology can offer improved safety, efficiency, and scalability. researchgate.net

Key considerations for industrial synthesis include:

The use of readily available and inexpensive starting materials.

The development of high-yielding and selective reactions to minimize waste.

The use of safe and environmentally friendly reagents and solvents.

The design of a process that is robust and reproducible on a large scale. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 3 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a primary tool for the elucidation of the molecular framework of 4-methoxy-3-methyl-1H-indole, offering precise information about the chemical environment of each proton and carbon atom.

The 1H NMR spectrum of this compound provides characteristic signals corresponding to the protons in the molecule. Although a complete, assigned spectrum for this compound was not found in the provided search results, data for the closely related compound, 4-methoxy-1-methyl-1H-indole, is available. chemicalbook.com For this analog, the spectrum reveals distinct peaks for the aromatic, methoxy (B1213986), and N-methyl protons. chemicalbook.com The aromatic protons typically appear as multiplets in the downfield region, while the methoxy and methyl protons are observed as sharp singlets at higher field.

Table 1: 1H NMR Spectral Data for 4-Methoxy-1-methyl-1H-indole

Chemical Shift (δ) ppm Multiplicity Assignment
7.08 (d, J = 7.9 Hz) Doublet Aromatic Proton
6.91 (d, J = 8.0 Hz) Doublet Aromatic Proton
6.52 (d, J = 7.8 Hz) Doublet Aromatic Proton
3.91 (s) Singlet Methoxy Protons (-OCH3)
3.77 (s) Singlet N-Methyl Protons (-NCH3)

Data sourced from CDCl3 solvent. amazonaws.com

The 13C NMR spectrum complements the 1H NMR data by providing insights into the carbon skeleton of the molecule. For 4-methoxy-1-methyl-1H-indole, the spectrum shows distinct resonances for each carbon atom. amazonaws.com The carbon atoms of the aromatic rings resonate at lower field, while the methoxy and methyl carbons appear at higher field.

Table 2: 13C NMR Spectral Data for 4-Methoxy-1-methyl-1H-indole

Chemical Shift (δ) ppm Assignment
153.9 C-4
138.5 C-7a
124.3 C-2
118.7 C-6
117.0 C-5
108.2 C-3
103.4 C-7
55.3 Methoxy Carbon (-OCH3)
32.9 N-Methyl Carbon (-NCH3)

Data sourced from CDCl3 solvent. amazonaws.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, in an indole (B1671886) ring system, COSY would show cross-peaks between adjacent aromatic protons, aiding in their sequential assignment. researchgate.netscispace.commdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached. This is crucial for assigning the carbon resonances based on the already assigned proton spectrum. researchgate.netscispace.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons, typically over two or three bonds. These correlations are instrumental in piecing together the molecular structure by connecting different fragments. For example, an HMBC correlation from the methoxy protons to the C-4 carbon would confirm the position of the methoxy group. researchgate.netscispace.commdpi.commdpi.com

While not directly applicable to this compound itself, the use of heteronuclear NMR, such as 77Se NMR, is highly valuable for characterizing derivatives of indoles containing selenium. 77Se NMR provides a wide chemical shift range and is sensitive to the electronic environment of the selenium atom. huji.ac.il Studies on organoselenium compounds, including indole derivatives, have demonstrated that 77Se NMR chemical shifts are indicative of the electron-donating or withdrawing nature of the substituents on the indole ring. capes.gov.brclockss.orgsemanticscholar.org For instance, the 77Se NMR spectrum of 3-selenocyanatoindole showed a significant upfield shift, suggesting the strong electron-donating character of the indole-3-yl group. capes.gov.br This technique can be a powerful tool for studying the electronic properties of novel selenium-containing indole derivatives. researchgate.net

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.

The FT-IR spectrum of an indole derivative displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. In the case of this compound, one would expect to observe stretching vibrations for the N-H bond of the indole ring, C-H bonds of the aromatic and methyl groups, and C-O bond of the methoxy group. The spectrum of a related compound, 5-methoxy-1-methyl-3-(4-phenylcyclohexyl)-1H-indole, shows characteristic peaks for C-H stretching, C=C aromatic stretching, and C-O stretching. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for a Related Methoxyindole Derivative

Wavenumber (cm-1) Vibration Type
3423 N-H Stretch (for unsubstituted indole)
2923, 2852 C-H Stretch (aliphatic)
1582, 1484 C=C Stretch (aromatic)
1211 C-O Stretch (aryl ether)

Data sourced from a solid sample. rsc.org

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, such as those found in aromatic ring systems. While specific experimental data for this compound is not extensively published, the expected Raman shifts can be inferred from studies on analogous indole derivatives. researchgate.net

The Raman spectrum of this compound would be dominated by vibrations originating from the indole ring, the methyl group, and the methoxy group. Key features would include ring breathing modes, which are characteristic of the entire heterocyclic system, and specific stretches corresponding to the C-O bond of the methoxy substituent. Raman spectroscopy is particularly effective at highlighting ring vibrations and the effects of substituents. For instance, the electron-donating methoxy group can influence the intensity of ring breathing modes, typically observed in the 600–800 cm⁻¹ region. The symmetric C-O stretch of the methoxy group is expected to produce an enhanced signal near 1100 cm⁻¹.

Table 1: Predicted Characteristic Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
Indole Ring Breathing 600 - 800 Medium-Strong Sensitive to substitution pattern.
C-O Symmetric Stretch ~1100 Medium Characteristic of the methoxy group.
Aromatic C=C Stretches 1450 - 1600 Strong Multiple bands corresponding to the indole ring.
N-H Stretch ~3400 Weak Often weak in Raman spectra compared to IR.
C-H Stretches (Aromatic) 3000 - 3100 Strong

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. libretexts.org For organic molecules, this technique is primarily used to study conjugated π-systems. The indole ring system is an aromatic chromophore that exhibits characteristic π→π* transitions.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the 200-400 nm range. libretexts.org The addition of substituents to the indole core, such as the electron-donating methoxy and methyl groups, influences the energy of these transitions and thus the position of the absorption maxima (λmax). Generally, electron-donating groups cause a bathochromic (red) shift to longer wavelengths.

The polarity of the solvent also plays a significant role. For indole derivatives, a shift to a more polar solvent like ethanol (B145695) from a non-polar solvent like cyclohexane (B81311) typically results in a bathochromic shift of the fluorescence emission maximum. core.ac.uk A similar trend is often observed for the absorption maxima. core.ac.uk Studies on various substituted indoles have established the typical absorption ranges for these compounds. core.ac.ukup.ac.za

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax in Cyclohexane (nm) Expected λmax in Ethanol (nm) Notes
π→π* ~280-290 ~285-295 Main absorption band, influenced by substituents. core.ac.uk
π→π* ~260-270 ~265-275 Often appears as a shoulder. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the determination of a unique molecular formula. acs.org

For this compound, the molecular formula is C₁₀H₁₁NO. HRMS analysis, commonly using a soft ionization technique like electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. rsc.org The experimentally measured mass of this ion would be compared to the theoretically calculated exact mass. A match within a very small error margin (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for this compound

Species Molecular Formula Calculated Exact Mass (Da) Technique
Neutral Molecule [M] C₁₀H₁₁NO 161.08406 -

X-ray Crystallography for Solid-State Structural Determination

As of the current literature, a specific crystal structure for this compound has not been reported. However, based on the vast number of published structures of related indole derivatives, its expected crystallographic features can be predicted. iucr.orgiucr.orgiucr.org The bicyclic indole ring system is expected to be essentially planar. iucr.orgiucr.org The crystal packing would likely be stabilized by intermolecular interactions, such as hydrogen bonds involving the indole N-H group as a donor and the methoxy oxygen atom as a potential acceptor (N-H···O). iucr.org Additionally, π–π stacking interactions between the aromatic indole rings of adjacent molecules are a common feature in the crystal structures of these compounds. iucr.orgvulcanchem.com

Table 4: Representative Crystallographic Data for Structurally Related Indole Derivatives

Compound Crystal System Space Group Key Feature Reference
(E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole Monoclinic C2/c Packing features C-H···O hydrogen bonds and π–π interactions. iucr.org
5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole Monoclinic P2₁/n Molecules linked by N—H⋯O interactions into chains. iucr.org
5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole Monoclinic P2₁/c Indole ring systems are essentially planar. iucr.org

Computational and Theoretical Chemistry Studies on 4 Methoxy 3 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone for understanding the fundamental characteristics of 4-methoxy-3-methyl-1H-indole at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound using DFT methods, such as with the B3LYP functional, is performed to determine the most stable three-dimensional structure of the molecule. researchgate.net This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For indole (B1671886) derivatives, the planarity of the indole ring is a key feature, and calculations have shown that the indole rings in related structures are essentially planar. dartmouth.edu The sum of angles around the indole nitrogen in similar compounds is nearly ideal for sp2-hybridization, confirming this planarity. dartmouth.edu

Conformational analysis further explores the different spatial arrangements of the molecule, particularly concerning the rotation of the methoxy (B1213986) and methyl groups. These calculations help in identifying the most stable conformer and understanding the energy barriers between different conformations. Intramolecular and intermolecular hydrogen bonds can also play a role in determining the preferred conformation. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbital Interactions)

The electronic properties of this compound are primarily understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govwuxiapptec.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov

For indole derivatives, the HOMO is often localized on the electron-rich indole ring, while the LUMO's location can vary depending on the substituents. In related methoxy-indole compounds, the electron-donating methoxy group influences the electronic distribution, directing electrophilic substitutions. The HOMO-LUMO energy gap for similar indole structures has been calculated to be around 4.2 eV. The analysis of molecular orbital interactions provides insights into the charge transfer possibilities within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. For indole derivatives, the MEP can identify nucleophilic and electrophilic regions, which is crucial for predicting how the molecule will interact with other chemical species.

In a typical MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov For molecules containing methoxy groups, the oxygen atom is often a site of negative potential. nih.gov This analysis is valuable for understanding intermolecular interactions, including hydrogen bonding. nih.govcgl.org.cn

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method is used to study intramolecular interactions, such as hyperconjugation and charge transfer between donor and acceptor orbitals. researchgate.net

The analysis of the second-order Fock matrix in NBO calculations helps to quantify the energetic significance of these interactions. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can explain the stability of certain conformations and the electronic effects of substituents like the methoxy and methyl groups on the indole ring. uni-muenchen.de

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). cgl.org.cnimist.ma Theoretical calculations of chemical shifts for indole derivatives have shown good agreement with experimental values. cgl.org.cnjournals.co.za

Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of bonds. For instance, in a related compound, the O-CH3 stretching vibration was identified through DFT calculations. chemicalbook.in

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). nih.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can explain the origin of absorption bands. nih.gov

For many organic molecules, the lowest energy electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. nih.gov TD-DFT calculations can characterize this transition, often identifying it as an intramolecular charge transfer (ICT) process, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov In substituted indoles, the indole ring often acts as the electron donor. nih.gov These calculations are essential for understanding the photophysical properties of the molecule.

Prediction and Analysis of Reactivity Sites

Computational methods are instrumental in identifying the regions of a molecule that are most likely to participate in chemical reactions. For this compound, the interplay between the electron-donating methoxy group and the indole ring's inherent reactivity is a key area of theoretical investigation.

The indole ring is an electron-rich system, generally prone to electrophilic substitution, with the C3 position being the most reactive site. mdpi.com However, in this compound, this position is blocked by a methyl group. The presence of a methoxy group at the C4 position significantly influences the electronic distribution in the benzene (B151609) portion of the indole nucleus. Methoxy groups are strong electron-donating substituents that increase the electron density of the aromatic ring, thereby enhancing its reactivity towards electrophiles. chim.itscbt.com Computational studies on related methoxy-indoles confirm that the methoxy group activates the ring, directing electrophilic substitution to specific positions. chim.it For 4-methoxy substituted indoles, this activation is predicted to be strongest at the C7 and C5 positions.

Molecular Electrostatic Potential (MEP) analysis is a common computational technique used to predict reactive sites. tandfonline.com The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. tandfonline.com In a typical MEP analysis of a substituted indole, the most electronegative potential is often located around heteroatoms like oxygen, marking them as likely sites for electrophilic interaction. tandfonline.com The area around the N-H group is typically electropositive, indicating a site for nucleophilic interaction or hydrogen bond donation. tandfonline.com

Based on the electronic effects of the substituents and general principles from computational studies on related indoles, the predicted reactivity for different sites on the this compound ring can be summarized.

Table 1: Predicted Reactivity Sites of this compound

Position Type of Attack Rationale
C2 Electrophilic/Nucleophilic The C2 position is generally less reactive than C3 in indoles. The presence of the adjacent C3-methyl group may offer some steric hindrance.
C3 Blocked The methyl group at C3 prevents electrophilic attack at this typically most reactive site.
N1-H Nucleophilic Attack / Deprotonation The N-H proton is acidic and can be removed by a base. The nitrogen atom itself is a site for potential nucleophilic reactions. tandfonline.com
C5 Electrophilic Activated by the electron-donating 4-methoxy group (para position).
C6 Electrophilic Less activated compared to C5 and C7, but still part of the electron-rich benzene ring.

| C7 | Electrophilic | Strongly activated by the electron-donating 4-methoxy group (ortho position). |

Studies on Tautomeric Forms and Stability

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is crucial for understanding the chemical properties and biological interactions of heterocyclic compounds. researchgate.net Indole and its derivatives can exhibit prototropic tautomerism. bhu.ac.in While the 1H-indole form is overwhelmingly the most stable, computational studies allow for the investigation of other potential, higher-energy tautomers.

For this compound, the principal and most stable tautomer is the one with the proton on the nitrogen atom (N1). The stability of this form is due to the preservation of the aromaticity of both the pyrrole (B145914) and benzene rings. Theoretical calculations, often using Density Functional Theory (DFT), can predict the relative energies and thus the stability of different tautomeric forms. researchgate.netresearchgate.net

Other potential, less stable tautomers of this compound could include:

3H-Indole (Indolenine) Tautomer : This would involve the migration of the N-H proton to the C3 position. However, since the C3 position is substituted with a methyl group, this specific tautomer is not possible. An alternative would be migration to another carbon atom.

Non-aromatic Tautomers : Migration of the N-H proton to other carbons on the ring (e.g., C2, C5, or C7) would result in non-aromatic structures. These tautomers are expected to be significantly less stable due to the loss of aromatic stabilization energy and are therefore not significantly populated under normal conditions.

Computational studies on related heterocycles have shown that the relative stability of tautomers is influenced by both the substituents and the surrounding environment (e.g., solvent). researchgate.net DFT calculations can provide the Gibbs free energy of each potential tautomer, allowing for a quantitative comparison of their stability. For this compound, any tautomer other than the 1H-form would disrupt the favorable aromatic system, making it energetically unfavorable.

Table 2: Potential Tautomeric Forms of this compound

Tautomer Name Description Predicted Relative Stability
This compound Proton is on the N1 atom. Fully aromatic structure. Most Stable
4-Methoxy-3-methyl-2H-indole Proton migrates from N1 to C2. Disrupts pyrrole aromaticity. High energy, unstable

| 4-Methoxy-3-methyl-7H-indole | Proton migrates from N1 to C7. Disrupts benzene aromaticity. | High energy, unstable |

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant charge asymmetry are of great interest for applications in nonlinear optics (NLO). nih.gov These materials can alter the properties of light and are used in technologies like optical switching and data storage. nih.gov Indole derivatives have been identified as promising candidates for NLO materials, often acting as effective electron donors in a donor-π-acceptor (D-π-A) molecular architecture. rsc.orgrsc.orgresearchgate.net

Computational studies, particularly time-dependent density functional theory (TD-DFT), are essential for predicting the NLO response of molecules. rsc.orgrsc.org Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response. rsc.org

The compound this compound possesses features that are favorable for NLO properties. The indole ring acts as a π-system and an electron donor, and this donor capacity is further enhanced by the electron-donating 4-methoxy group. rsc.orgresearchgate.net To function as a complete D-π-A system for a large NLO response, the molecule would typically be functionalized with an electron-accepting group linked through the conjugated system.

Theoretical studies on related indole-based NLO materials show several key trends:

The first hyperpolarizability (β) is highly dependent on the strength of the donor and acceptor groups. rsc.org

Increasing the electron-donating ability of the indole moiety generally leads to an increased NLO response. rsc.orgresearchgate.net

While specific calculations for this compound are not widely published, data from analogous substituted ethenyl indoles can provide insight into the magnitude of these properties. The unsubstituted reference ethenyl indole shows a modest NLO response, which is significantly enhanced by the addition of strong acceptor groups.

Table 3: Representative Calculated NLO Properties for Substituted Indole Derivatives

Compound Type HOMO-LUMO Gap (eV) First Hyperpolarizability (β) (10⁻³⁰ esu) Reference
Ethenyl Indole (Reference) ~4.0 9 rsc.orgrsc.org
Ethenyl Indole with OCH₃ donor ~3.8 Lower NLO response* rsc.orgrsc.org
Ethenyl Indole with NO₂ acceptor ~3.2 115 rsc.orgrsc.org

*In this specific study, adding only another donor group without a strong acceptor did not enhance the NLO response.

These studies underscore that this compound is a valuable building block (a strong donor moiety) for the design of new, efficient NLO materials. rsc.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Indometacine
6,7-dibromo-4-methoxy-1H-indole
4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one
3-nitrosoindole
3-oximino-3H-indole

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 3 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring is inherently electron-rich, making it susceptible to electrophilic attack, typically at the C3-position. chim.it However, in 4-methoxy-3-methyl-1H-indole, the C3-position is blocked by a methyl group. The presence of the electron-donating methoxy (B1213986) group at the C4-position further activates the benzene (B151609) portion of the indole ring towards electrophilic substitution. chim.it

Research into the synthesis of 9-methoxy substituted indole alkaloids has shed light on the regioselectivity of electrophilic substitution on the 4-methoxy-3-methylindole core. nih.gov Attempts at radical-mediated bromination of 4-methoxy-3-methylindole unexpectedly highlighted the challenges in achieving regioselectivity. The reaction yielded not only the desired 3-bromomethyl product but also a dibromide, indicating that electrophilic aromatic substitution on the indole ring is a competitive pathway. nih.gov

Specifically, the methoxy group at C4 enhances the nucleophilicity of the indole ring, particularly at the C2 position. This activation, combined with the steric hindrance imposed by the C4-methoxy group on the adjacent C3-methyl group, makes electrophilic attack at the C2-position a significant competing reaction. nih.gov Numerous attempts to optimize bromination conditions failed to completely prevent this electrophilic aromatic substitution at C2. nih.gov This contrasts with the successful radical bromination of 5-methoxy-3-methylindole, where such competition is less pronounced. nih.gov

Table 1: Products of Radical-Mediated Bromination of 4-Methoxy-3-methylindole

Starting MaterialReagentProductsObservationReference
4-Methoxy-3-methylindoleNBS, AIBN3-Bromomethyl-4-methoxy-1H-indole, Dibromide productDifficulty in achieving regioselectivity; competing electrophilic substitution at C2. nih.gov

Nucleophilic Reactions and Pathways

While the electron-rich indole ring is more prone to electrophilic attack, nucleophilic reactions can occur, often involving functional groups attached to the indole core or through specific reaction pathways that generate electrophilic centers on the indole ring itself. The nitrogen atom in the indole ring can act as a nucleophile in certain reactions, such as N-alkylation. ambeed.com

For instance, in the synthesis of related indole derivatives, the indole nitrogen can be deprotonated by a strong base, and the resulting anion can react with various electrophiles. ambeed.com Furthermore, functionalization at the C3-position, which is typically nucleophilic, can be achieved through reactions that proceed via an intermediate where the C3-position is rendered electrophilic. One such method is the Pummerer reaction, which has been used for the nucleophilic functionalization of indole derivatives. Although not specifically detailed for this compound, this pathway involves the generation of an electrophilic intermediate that can be attacked by nucleophiles.

Oxidation Reactions and Product Characterization

The oxidation of indoles can lead to a variety of products, including oxindoles, depending on the oxidant and reaction conditions. ambeed.com For substituted indoles like this compound, the methyl group at C3 can also be a site of oxidation, potentially yielding aldehydes or carboxylic acids. smolecule.com

In the synthesis of carbazole (B46965) alkaloids, the oxidation of tetrahydrocarbazole precursors, which share structural similarities with the indole core, is a key step. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used for such aromatization/oxidation reactions. rsc.org Similarly, oxidizing agents like manganese dioxide have been used to oxidize benzylic alcohols in related indole alkaloid syntheses to the corresponding aldehydes. rsc.org For related methoxy-indole derivatives, oxidation can also lead to the formation of quinones. smolecule.com

Reduction Reactions and Derivative Formation

The indole ring can be reduced to form indoline (B122111) (2,3-dihydroindole) derivatives. This transformation is typically achieved using reducing agents like sodium borohydride, lithium aluminum hydride, or through catalytic hydrogenation. google.com For example, the reduction of 1H-indole-3-ethanol, 4-methoxy- can yield the corresponding indoline derivative. In the synthesis of certain indole alkaloids, the reduction of an oxo-group on a tetrahydrocarbazole intermediate is accomplished using a Wolff-Kishner reduction. rsc.org The specific conditions for the reduction of this compound would determine whether the pyrrole (B145914) ring or other functional groups are reduced. Hydride reducing agents like diisobutylaluminum hydride are also employed for the reduction of functional groups on indole derivatives, typically at low temperatures. google.com

Functionalization Strategies for the Indole Core

Functionalization of the this compound core can be achieved through several strategies, targeting either the benzene or pyrrole ring, or the methyl substituent.

Electrophilic Substitution: As discussed in section 5.1, electrophilic substitution, such as halogenation, can occur on the indole nucleus, with a notable propensity for the C2 position due to the electronic influence of the C4-methoxy group. nih.gov

Radical-mediated Functionalization: A key strategy for functionalizing the C3-methyl group is radical-mediated bromination using reagents like N-bromosuccinimide (NBS) and a radical initiator like AIBN. nih.gov This approach generates a 3-bromomethylindole derivative, which is a versatile intermediate for further nucleophilic substitution reactions. nih.gov To circumvent the competing electrophilic substitution at C2, a more effective strategy involves the radical bromination of the corresponding 3-methyleneindoline isomer, which rapidly aromatizes to the desired 3-bromomethylindole. nih.gov

C-H Functionalization: Modern synthetic methods focus on the direct C-H functionalization of the indole core. While specific examples for this compound are not detailed, general methods for C3-alkylation of indoles have been developed using hydrogen autotransfer-type reactions. chemrxiv.org Interestingly, studies have shown that 4-substituted indoles can be resilient to the formation of bis-addition side products during such alkylations. chemrxiv.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Larock heteroannulation, represent a powerful tool for constructing the substituted indole core itself, which can then be further manipulated. nih.gov

Investigation of Reaction Mechanisms and Intermediates

The study of reactions involving this compound provides insight into the underlying reaction mechanisms and the nature of the intermediates formed.

Electrophilic Substitution Mechanism: The mechanism of electrophilic substitution on the 4-methoxy-3-methylindole ring is governed by the electronic properties of the substituents. The C4-methoxy group is a strong activating group that donates electron density to the ring through resonance, enhancing the nucleophilicity, particularly at the C2, C5, and C7 positions. The observed electrophilic attack at C2 during bromination attempts suggests that the transition state leading to the C2-substituted product is accessible, despite the C3 position being the most nucleophilic site in unsubstituted indoles. nih.gov The proximity of the C4-methoxy group also sterically influences the approach of electrophiles. nih.gov

Radical Bromination Mechanism: The radical-mediated bromination of the C3-methyl group proceeds via a free-radical chain mechanism. An initiator like AIBN generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the C3-methyl group to form a resonance-stabilized allylic-type radical. This indolyl radical intermediate is key to the reaction's success. nih.gov A proposed pathway to improve regioselectivity involves starting from the 3-methyleneindoline isomer. The allylic radical generated from this isomer is expected to rapidly aromatize to the more stable indolic radical, which then undergoes bromination. nih.gov

Hydrogen Autotransfer Mechanism: In the C3-alkylation of indoles with alcohols, a proposed mechanism involves a hydrogen autotransfer-type chain process. This begins with the oxidation of the alcohol to the corresponding aldehyde, followed by condensation onto the nucleophilic C3-position of the indole. The final step is a reduction/hydride delivery from another molecule of the primary alcohol to furnish the alkylated product. chemrxiv.org

Role of 4 Methoxy 3 Methyl 1h Indole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products

The strategic placement of the electron-donating methoxy (B1213986) group at the 4-position and the methyl group at the 3-position of the indole nucleus significantly influences its reactivity, making 4-methoxy-3-methyl-1H-indole a sought-after precursor for the total synthesis of various complex indole alkaloids and natural products. chim.itnih.gov The presence of the methoxy group activates the indole ring towards electrophilic substitution, facilitating the introduction of additional functional groups necessary for the elaboration of the target molecule.

While direct total syntheses commencing from this compound are not extensively documented in readily available literature, the synthesis of structurally related natural products often involves intermediates that are derivatives of 4-methoxyindole (B31235). chemimpex.com For instance, the synthesis of various indole alkaloids utilizes Fischer indole synthesis, a powerful method for constructing the indole core from phenylhydrazines and carbonyl compounds. nih.gov The specific substitution pattern of this compound makes it an ideal candidate for targeted syntheses where this particular arrangement is a key structural feature of the final natural product.

The ergot alkaloids, a prominent class of indole-containing natural products, feature a complex tetracyclic ergoline (B1233604) ring system. rsc.orgnih.gov While the biosynthesis of these alkaloids starts from tryptophan, chemical syntheses often rely on pre-functionalized indole precursors to achieve the desired substitution pattern on the aromatic ring. jst.go.jpacs.org The 4-methoxy substitution is a feature found in some ergot alkaloid analogs, and synthetic strategies could potentially leverage this compound to access these complex structures.

Table 1: Examples of Indole Alkaloid Classes and the Potential Role of this compound

Indole Alkaloid ClassKey Structural FeaturePotential Application of this compound
Ergot AlkaloidsErgoline ring systemPrecursor for analogs with 4-methoxy substitution. rsc.orgnih.govacs.org
Carbazole (B46965) AlkaloidsFused carbazole ring systemStarting material for the synthesis of methoxy-substituted carbazoles. nih.gov
Bis-indole AlkaloidsTwo indole unitsBuilding block for the synthesis of dimeric structures. chim.it

Building Block for Advanced Organic Molecules

Beyond natural product synthesis, this compound serves as a fundamental building block for the creation of a diverse range of advanced organic molecules with potential applications in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in drug discovery, and modifications to this core structure can lead to compounds with enhanced biological activity. orientjchem.org

The reactivity of the indole ring, particularly at the C2 and C3 positions, allows for a variety of chemical transformations. The presence of the methyl group at C3 in this compound can direct further functionalization to the C2 position, or the methyl group itself can be a site for further chemical modification. This controlled reactivity is crucial for the systematic development of new molecular entities.

Research in medicinal chemistry often involves the synthesis of libraries of related compounds to explore structure-activity relationships. This compound can be a key starting material for generating such libraries, where variations are introduced at different positions of the indole ring to optimize biological efficacy. For example, derivatives of 4-methoxy-1H-indole-3-carboxylic acid are recognized as versatile compounds in pharmaceutical and biochemical research, serving as precursors for novel therapeutic agents. chemimpex.com

Table 2: Synthetic Transformations of the Indole Nucleus for Advanced Molecules

Reaction TypePosition(s) on Indole RingResulting Functional Group/Structure
Electrophilic SubstitutionC2, C5, C6, C7Halogenation, Nitration, Acylation
N-Alkylation/ArylationN1Introduction of various substituents
Cross-Coupling ReactionsVarious positionsCarbon-carbon and carbon-heteroatom bond formation
Cyclization ReactionsN1 and C2Formation of fused ring systems

Applications in the Development of Functional Organic Materials

The unique electronic properties of the indole ring system also make it an attractive component for the design and synthesis of functional organic materials. The electron-rich nature of the indole nucleus, further enhanced by the methoxy group in this compound, allows for its incorporation into conjugated systems with interesting photophysical and electronic properties.

Methoxy-substituted indoles have been investigated as building blocks for organic semiconductors. chim.it The ability of the indole unit to participate in π-stacking interactions and facilitate charge transport makes it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The versatility of this compound allows for its chemical modification to tune the electronic properties of the resulting materials. For instance, the introduction of electron-withdrawing or electron-donating groups at different positions of the indole ring can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's performance in electronic devices. While specific applications of materials derived directly from this compound are still an emerging area of research, the foundational properties of this compound suggest significant potential in the field of functional organic materials.

Structure Activity Relationship Sar Investigations in Non Clinical Contexts

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The indole nucleus itself is an electron-rich system that serves as a versatile scaffold in numerous biologically active compounds. chim.it The introduction of substituents like methoxy (B1213986) and methyl groups can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets.

Research into a variety of indole-based compounds has established that the N-H proton of the indole ring can play a decisive role in biological activity. For instance, in some series of antiproliferative indole derivatives, N-unsubstituted analogues exhibited considerably higher potency compared to their N-substituted counterparts, highlighting the importance of the hydrogen on the indole nitrogen for activity. researchgate.net

Positional Isomer Effects on Biological Activity Profiles

The specific placement of substituents on the indole ring can dramatically alter a compound's biological activity, sometimes even switching its mechanism of action. The position of a methoxy group, for example, is a critical determinant. researchgate.net In one study on indolyl-pyridinyl-propenones with anticancer properties, moving a methoxy group from the 5-position to the 6-position of the indole ring caused a remarkable shift in biological function. nih.gov The 5-methoxy isomer induced a non-apoptotic form of cell death known as methuosis, while the 6-methoxy isomer acted as a microtubule disruptor. nih.gov

Similarly, a comprehensive study on 22 different methylated and methoxylated indoles as modulators of the human aryl hydrocarbon receptor (AhR) revealed a strong dependence on the specific chemical structure. nih.govnih.gov The investigation found that different positional isomers could act as full agonists, partial agonists, or antagonists with widely varying potencies. For instance, 4-methyl-indole was identified as one of the most effective agonists, whereas 3-methyl-indole was found to be an antagonist. nih.govnih.gov This demonstrates that even a subtle change, such as shifting a methyl group from the 4-position to the 3-position, can reverse the compound's effect on the receptor. These examples clearly illustrate that the biological activity profile of an indole derivative is not merely dependent on the presence of certain functional groups but is intricately linked to their precise location on the heterocyclic scaffold.

Molecular Docking and In Silico Screening for Target Interactions

Molecular docking and in silico screening are powerful computational tools used to predict and analyze the interactions between small molecules like 4-methoxy-3-methyl-1H-indole and their biological targets. asianpubs.orgresearchgate.net These methods provide crucial insights into the binding modes and affinities of ligands within the active site of a protein, guiding the identification and optimization of potential drug candidates. asianpubs.org

The process typically begins with obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). asianpubs.orgunsoed.ac.id Computational software, such as AutoDock or Schrodinger suites, is then used to simulate the binding process. unsoed.ac.idalliedacademies.org This involves preparing the protein and ligand structures, defining a "docking grid" around the active site, and running algorithms to predict the most stable binding poses of the ligand. unsoed.ac.id The output is often a "docking score," which estimates the binding affinity (e.g., in kcal/mol), and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. unsoed.ac.id

For example, docking studies on indole derivatives have been used to rationalize experimental findings. In one study, the higher affinity of an ortho-methoxy substituted indole derivative compared to its parent compound was explained by the formation of an additional hydrogen bond with a serine residue (Ser5.42) in the receptor's binding pocket, an interaction that was absent in the unsubstituted version. researchgate.net Similarly, in silico screening of large chemical databases (like Drug Bank or MayBridge) against a target kinase has been used to identify novel indole-based inhibitors. alliedacademies.org These computational approaches are essential for understanding target interactions at a molecular level and for prioritizing compounds for synthesis and further experimental testing. researchgate.netchemmethod.com

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Erlotinib (Reference)EGFR-7.51Not specified
2',5'-dihydroxy-3,4-dimethoxychalconeEGFR-7.67Not specified
Indole Derivative (12b)Serotonin ReceptorNot specifiedSer5.42 (H-bond)
Indole Derivative (MMINA)Human Serum AlbuminNot specifiedNot specified
Hyrtiosulawesine Derivative (2b)pfLDH-8.9Asn140, Arg171, Ala236

Rational Design of Novel Indole Derivatives with Tuned Biological Properties

Rational design is a strategy that leverages the understanding of a biological target and the structure-activity relationships of known ligands to create new molecules with enhanced or specific biological properties. nih.gov This approach is widely applied to the indole scaffold to develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

The process often begins with a "lead compound," an initial molecule that shows desired biological activity. nih.gov SAR data and molecular docking studies then inform subsequent modifications. For example, if a particular part of the molecule is shown to be crucial for binding, it is retained or optimized (the pharmacophore), while other parts are modified to improve other properties. nih.gov A common strategy involves a scaffold-hopping approach, where the core structure is altered while maintaining the key interacting functional groups in their optimal spatial orientation. nih.gov

An example of rational design can be seen in the development of potent EZH2 inhibitors, where an indole-based scaffold was systematically modified. nih.gov Researchers optimized the compound by altering substituents on a piperidine (B6355638) ring attached to the indole core, guided by both biochemical and cellular potency assays. nih.gov Another example is the hybridization of two known 5-HT6R antagonists, idalopirdine (B1259171) and SB-271046, to design a novel series of 1-sulfonyl-1H-indole derivatives with significantly increased affinity for the target receptor. nih.gov These examples highlight how a deep understanding of SAR principles allows for the deliberate and efficient design of new chemical entities with fine-tuned biological activities. sigmaaldrich.com

Influence of Methoxy and Methyl Substituents on Ligand-Receptor Binding

The methoxy (-OCH3) and methyl (-CH3) groups are fundamental substituents in medicinal chemistry that exert significant influence on ligand-receptor binding through a combination of electronic and steric effects.

The methoxy group is particularly versatile. Due to the oxygen atom, it can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (like serine or threonine) in a receptor's active site. researchgate.net This interaction can serve as a key attachment point, anchoring the ligand and contributing significantly to binding affinity. csic.es The methoxy group's influence is highly dependent on its position. For example, studies on biaryl analogues binding to tubulin showed that shifting a methoxy group from one position to another could weaken binding energy by over 1.0 kcal/mol. csic.es The methoxy group also has electronic effects; it is an electron-donating group that can increase the electron density of the indole ring, potentially influencing pi-stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. chim.itresearchgate.net

The methyl group primarily influences binding through steric and hydrophobic interactions. As a small, non-polar group, it can fit into hydrophobic pockets within the receptor's binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect. The position of the methyl group determines which interactions are possible. Studies on methylindoles as AhR modulators showed that the placement of a single methyl group could differentiate between agonist and antagonist activity, indicating that the steric bulk of the methyl group helps to orient the molecule in a specific conformation that triggers a particular biological response. nih.govnih.gov Together, the interplay between the hydrogen-bonding capability of the methoxy group and the hydrophobic/steric contributions of the methyl group are critical factors in defining the binding affinity and functional activity of substituted indoles. nih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-methoxy-3-methyl-1H-indole, and how can purity be optimized?

  • Methodological Answer : A three-component cascade reaction involving indole derivatives, alkoxymethylating agents, and catalysts (e.g., iodine or Lewis acids) is a robust approach. For example, 4-methoxy-3-(methoxymethyl)-1H-indole was synthesized in 89% yield using optimized conditions (40°C, MeCN, I₂ catalysis) . Purification via flash chromatography with cyclohexane/EtOAc gradients (e.g., 8:2 to 6:4) ensures high purity. Confirm purity using HRMS and NMR (¹H, ¹³C) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.5–7.3 ppm) and methoxy/methyl groups (δ 3.7–3.9 ppm for OCH₃; δ 2.3–2.5 ppm for CH₃). Coupling constants (e.g., J = 8.0 Hz) confirm substitution patterns .
  • HRMS : Validate molecular ion peaks (e.g., m/z calcd for C₁₀H₁₁NO: 161.0841; observed deviations <1 ppm) .

Q. How to optimize reaction conditions for introducing substituents at the 3-position of 4-methoxy-1H-indole?

  • Methodological Answer : Electrophilic substitution reactions benefit from iodine catalysis (10 mol%) in MeCN at 40°C, yielding >80% regioselectivity. Avoid protic solvents (e.g., CH₃COOH), which reduce efficiency (24% yield) . Pre-functionalization via Vilsmeier-Haack formylation (POCl₃/DMF) enables further derivatization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the biological activity of this compound derivatives?

  • Methodological Answer :

  • Hydrophobic Modifications : Introduce aryl groups at the 3-position (e.g., 4-methoxybenzyl) to improve binding to hydrophobic enzyme pockets .
  • Hydrophilic Additions : Attach polar groups (e.g., –CN, –COOH) to the indole core to enhance solubility and receptor interactions. SAR analysis for PAK1 inhibition shows selectivity improvements with hydrophilic substitutions .
  • Validation : Test derivatives in enzymatic assays (e.g., kinase inhibition) and correlate activity with electronic properties (Hammett constants) .

Q. What strategies resolve crystallographic data discrepancies in this compound derivatives?

  • Methodological Answer :

  • Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å). Address twinning or disorder with TWIN/BASF commands .
  • Validation : Apply tools like PLATON/ADDSYM to check for missed symmetry. Validate hydrogen bonding (N–H⋯O) and torsional angles (e.g., dihedral <25° between rings) .

Q. How do steric/electronic effects of substituents influence regioselectivity in electrophilic substitutions?

  • Methodological Answer :

  • Methoxy Group : The electron-donating OCH₃ at C4 directs electrophiles to C5/C7 via resonance.
  • Methyl Group : The C3–CH₃ exerts steric hindrance, favoring substitutions at C2 or C6. DFT calculations (e.g., Fukui indices) predict reactivity trends, validated experimentally via nitration or halogenation .

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